Levothyroxine Related Compound (2-Acetamido-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl) Propanoic Acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Levothyroxine Related Compound (2-Acetamido-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl) Propanoic Acid) is a derivative of Levothyroxine, an artificially produced thyroid hormone . It actively participates in the regulation of metabolic processes, energy homeostasis, and somatic development .
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources. As a derivative and precursor to Levothyroxine , it’s likely involved in the metabolic processes related to this hormone.Physical and Chemical Properties Analysis
The compound has a molecular weight of 581.15 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Mechanism of Action
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Levothyroxine Related Compound (2-Acetamido-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl) Propanoic Acid) involves the conversion of 4-methoxyphenol to 3,5-diiodo-4-(4-methoxyphenoxy)benzaldehyde, which is then reacted with glycine ethyl ester to form 2-acetamido-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl)propanoic acid.", "Starting Materials": [ "4-methoxyphenol", "iodine", "sodium hydroxide", "acetic acid", "ethyl glycinate hydrochloride", "triethylamine", "N,N-dimethylformamide", "thionyl chloride", "sodium bicarbonate", "hydrochloric acid" ], "Reaction": [ "4-methoxyphenol is iodinated using iodine and sodium hydroxide to form 3,5-diiodo-4-methoxyphenol.", "3,5-diiodo-4-methoxyphenol is then reacted with 4-hydroxybenzaldehyde in acetic acid to form 3,5-diiodo-4-(4-methoxyphenoxy)benzaldehyde.", "3,5-diiodo-4-(4-methoxyphenoxy)benzaldehyde is then reacted with glycine ethyl ester in the presence of triethylamine and N,N-dimethylformamide to form 2-acetamido-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl)propanoic acid.", "The final product is obtained by treating 2-acetamido-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl)propanoic acid with thionyl chloride, followed by neutralization with sodium bicarbonate and acidification with hydrochloric acid." ] } | |
CAS No. |
886203-79-8 |
Molecular Formula |
C18H17I2NO5 |
Molecular Weight |
581.15 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.